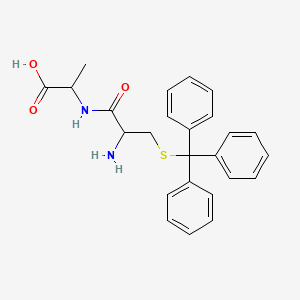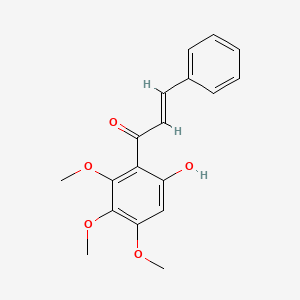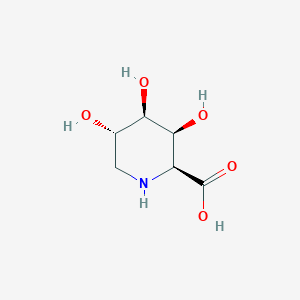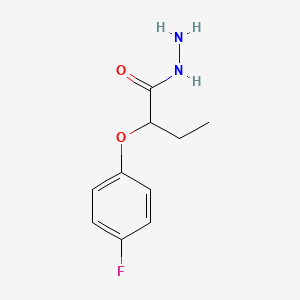![molecular formula C15H11N3O2S B14145164 N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 300664-45-3](/img/structure/B14145164.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound that has garnered interest in the scientific community due to its potential biochemical activities. This compound is part of a broader class of indeno-thiazole derivatives, which have been studied for their various biological activities, including antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the functional groups within the molecule, affecting its reactivity and stability.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce a range of derivatives with varying biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against SARS-CoV-2.
Medicine: Investigated for its potential as a therapeutic agent due to its biochemical activity.
Mécanisme D'action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the 3-Chymotrypsin-like cysteine protease (3CLpro) in SARS-CoV-2, which is crucial for viral replication. This inhibition is achieved through binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
8H-indeno[1,2-d][1,3]thiazol-2-amine: Shares the indeno-thiazole core but lacks the isoxazole moiety.
N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Another compound with a similar core structure but different functional groups.
Uniqueness
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of the indeno-thiazole core with the isoxazole moiety, which imparts distinct biochemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
300664-45-3 |
|---|---|
Formule moléculaire |
C15H11N3O2S |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H11N3O2S/c1-8-6-11(18-20-8)14(19)17-15-16-13-10-5-3-2-4-9(10)7-12(13)21-15/h2-6H,7H2,1H3,(H,16,17,19) |
Clé InChI |
RZCVOLJLAKDVBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)

![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)

![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)
![4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)
![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)




